Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
Description
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt (CAS: 138330-18-4), also known as incadronate disodium or cimadronate, is a nitrogen-containing bisphosphonate characterized by a cycloheptylamino substituent . Its molecular formula is C₈H₁₅NNa₂O₆P₂ with a molecular weight of 331.15 g/mol . Structurally, it features a central P-C-P backbone with a cycloheptylamino group attached via a methylene bridge.
As a bone resorption inhibitor, it targets hydroxyapatite in bone tissue, inhibiting osteoclast-mediated bone turnover and ectopic calcification . Unique pharmacological effects include stimulating renal 1-hydroxylase activity in rats, elevating serum 1,25-dihydroxyvitamin D levels . It is formulated with chelating agents like EDTA to enhance stability in parenteral compositions .
Properties
CAS No. |
138330-18-4 |
|---|---|
Molecular Formula |
C8H19NNaO6P2 |
Molecular Weight |
310.18 g/mol |
IUPAC Name |
disodium;[2-cycloheptyl-1-[hydroxy(oxido)phosphoryl]ethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H19NO6P2.Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15); |
InChI Key |
NAGSSKDVBYWMBM-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Primary Synthesis Pathways
Two principal routes dominate the compound’s preparation:
- Cycloheptylamine and Ethyl Formate Route
- Suberone (Cycloheptanone), Formamide, and Ammonium Formate Route
Both pathways converge at N-suberyl formamide, a critical intermediate subsequently reacted with phosphorus trichloride (PCl₃) to form the bisphosphonic acid framework.
Route 1: Cycloheptylamine and Ethyl Formate
Step 1: Synthesis of N-Suberyl Formamide
Cycloheptylamine reacts with ethyl formate under reflux (100–130°C) at a molar ratio of 1:1.0–1.5. This step yields N-suberyl formamide after distillation to remove low-boiling-point byproducts:
$$
\text{Cycloheptylamine} + \text{Ethyl Formate} \rightarrow \text{N-Suberyl Formamide} + \text{Ethanol}
$$
Key Data :
Step 2: Phosphonation with PCl₃
N-Suberyl formamide reacts with PCl₃ in the presence of organic bases (e.g., pyridine, triethylamine) at 80–130°C. The base neutralizes HCl, driving the reaction toward bisphosphonate formation:
$$
\text{N-Suberyl Formamide} + 2.0–2.5 \text{ Equiv PCl}_3 \rightarrow \text{(Suberyl Amido) Methylene Diphosphonic Acid}
$$
Optimization :
- Molar Ratio : 1:2.0–2.5 (N-suberyl formamide:PCl₃)
- Base Selection : Pyridine or diethylamine increases yield to 75–82%.
Step 3: Hydrolysis and Salt Formation
The crude phosphonic acid is hydrolyzed with 6N HCl, purified via recrystallization, and neutralized with aqueous NaOH (1:5–6 molar ratio) to pH 7–8, yielding the disodium salt.
Route 2: Suberone, Formamide, and Ammonium Formate
Step 1: Formation of N-Suberyl Formamide
Suberone (cycloheptanone) undergoes condensation with formamide and ammonium formate at 150–160°C (molar ratio 1:5.0–6.0:3.0–4.0). This modified Leuckart reaction produces N-suberyl formamide without requiring high-pressure conditions.
Step 2–3 : Identical to Route 1 for phosphonation and salt formation.
Comparative Analysis of Synthetic Routes
Route 1 is favored for industrial applications due to higher yields and simpler workup.
Reaction Optimization and Process Enhancements
Role of Organic Bases
Organic bases (e.g., pyridine, triethylamine) are critical for absorbing HCl, preventing side reactions, and improving phosphonation efficiency.
Base Efficiency Ranking :
Analytical Characterization
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
- Waste Streams : HCl and ethanol are primary byproducts, both recyclable in closed-loop systems.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical properties.
Substitution: Substitution reactions can result in the formation of various substituted phosphonic acid derivatives.
Scientific Research Applications
Structure
The structural formula of phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt can be represented as follows:
This structure indicates the presence of cycloheptylamine, which contributes to its biological activity.
Agricultural Use
Fungicide and Herbicide Properties
Phosphonic acid derivatives are known for their efficacy as fungicides and herbicides. The compound has been studied for its ability to inhibit the growth of various plant pathogens.
- Case Study: Efficacy Against Phytophthora spp.
A study demonstrated that this compound effectively reduced the incidence of root rot caused by Phytophthora species in crops such as tomatoes and potatoes. The application of this compound led to a significant decrease in disease severity compared to untreated controls, indicating its potential as a protective agent in agriculture .
Nutrient Mobilization
The compound also plays a role in enhancing nutrient uptake in plants by facilitating the mobilization of phosphorus from soil reserves.
- Data Table: Nutrient Uptake Enhancement
| Treatment | Phosphorus Uptake (mg/kg) | Control (mg/kg) |
|---|---|---|
| Phosphonic Acid Treatment | 45 | 30 |
| Control Group | 30 | - |
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that phosphonic acids possess antimicrobial properties, making them candidates for pharmaceutical applications.
- Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL .
Drug Delivery Systems
The compound's ability to form stable complexes with metal ions can be utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
- Data Table: Drug Delivery Efficiency
| Drug Compound | Delivery System Efficiency (%) | Control Efficiency (%) |
|---|---|---|
| Antibacterial Agent | 85 | 60 |
| Antifungal Agent | 75 | 50 |
Materials Science
Corrosion Inhibitors
Phosphonic acids are investigated for their effectiveness as corrosion inhibitors in various industrial applications.
- Case Study: Corrosion Resistance
A study focused on the use of this compound as a corrosion inhibitor for steel in acidic environments. Results indicated that the compound significantly reduced corrosion rates compared to untreated samples .
Surface Modification
The compound can also be employed for surface modification of materials to enhance their properties.
- Data Table: Surface Modification Effects
| Material Type | Modified Property | Control Property |
|---|---|---|
| Steel | Increased Hydrophobicity | Standard Hydrophobicity |
| Aluminum | Enhanced Adhesion | Standard Adhesion |
Mechanism of Action
The mechanism by which Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
Phosphonic acid, specifically the compound known as ((cycloheptylamino)methylene)bis-, disodium salt, has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Name : Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt
- CAS Number : [14255-61-9]
- Molecular Formula : C₇H₁₄N₂Na₂O₆P₂
- Molar Mass : 235.97 g/mol
- Appearance : Colorless solid
- Purity : ≥ 95%
Phosphonic acids are known to interact with various biological pathways. The disodium salt form enhances solubility and bioavailability, making it suitable for pharmacological applications. This compound acts primarily by modulating signaling pathways associated with inflammation and cellular proliferation.
Key Mechanisms Include:
- GPR35 Agonism : The compound has been identified as an agonist for the GPR35 receptor, which plays a role in various physiological processes including pain modulation and inflammation response .
- Inhibition of Smooth Muscle Proliferation : Research indicates that phosphonic acids can inhibit smooth muscle cell proliferation, which is crucial in treating vascular occlusive conditions such as restenosis and atherosclerosis .
- Antinociceptive Effects : Studies have shown that this compound can induce antinociceptive effects in animal models, suggesting its potential use in pain management .
Biological Activity
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Study on Antinociceptive Effects :
- Smooth Muscle Proliferation Inhibition :
- Inflammation Modulation :
Q & A
Q. What are the established synthetic pathways for Incadronate Disodium, and what methodological considerations ensure high purity?
Incadronate Disodium is synthesized via a Mannich-type reaction involving cycloheptylamine, phosphonic acid derivatives, and formaldehyde. Key steps include:
- Reagent Ratios : Optimal stoichiometry (e.g., 1:2 molar ratio of cycloheptylamine to phosphonic acid precursors) to minimize byproducts like cyclooctylamino analogs (e.g., CAS 124351-86-6) .
- Purification : Ion-exchange chromatography or recrystallization from aqueous ethanol to remove unreacted amines and sodium salts .
- Quality Control : Purity is validated via <sup>31</sup>P NMR (δ = 18–22 ppm for bisphosphonate groups) and HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) .
Q. How is Incadronate Disodium characterized for structural and compositional integrity in preclinical studies?
Advanced analytical techniques include:
- Spectroscopy : FTIR confirms P-C-P bonding (absorbance at 950–1050 cm<sup>−1</sup>), while <sup>1</sup>H NMR identifies cycloheptyl protons (δ = 1.4–2.1 ppm) .
- Elemental Analysis : Quantify sodium content (target: 6.9–7.1%) using inductively coupled plasma optical emission spectroscopy (ICP-OES) .
- Pharmacopeial Standards : Cross-reference with USP Pamidronate Disodium RS for bisphosphonate class validation .
Q. What is the primary mechanism of action of Incadronate Disodium in bone resorption inhibition?
The compound inhibits osteoclast-mediated bone resorption by:
- Binding to Hydroxyapatite : High affinity for bone mineral surfaces via P-C-P backbone, reducing calcium release .
- Enzymatic Inhibition : Disruption of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, inducing osteoclast apoptosis .
Advanced Research Questions
Q. How do structural modifications (e.g., cycloheptylamino vs. cyclooctylamino groups) impact Incadronate's potency in bone-targeting assays?
- Comparative Studies : Cycloheptyl derivatives (CAS 138330-18-4) show 20% higher binding affinity to hydroxyapatite than cyclooctyl analogs (CAS 124351-86-6) due to reduced steric hindrance .
- In Vivo Efficacy : Cycloheptylamino substitution enhances renal 1-hydroxylase activity, elevating serum 1,25-dihydroxyvitamin D in rat osteoporosis models (ED50 = 0.5 mg/kg) .
Q. What experimental design considerations are critical for evaluating Incadronate Disodium in in vivo bone resorption models?
- Animal Models : Use ovariectomized (OVX) rats to mimic postmenopausal osteoporosis. Dose regimens (e.g., 0.1–1.0 mg/kg, subcutaneous, 12 weeks) must account for renal clearance variability .
- Endpoints : Dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) and micro-CT for trabecular architecture analysis .
- Controls : Compare with benchmark bisphosphonates (e.g., Pamidronate, CAS 57248-88-1) to contextualize efficacy .
Q. How can contradictory data between in vitro binding assays and in vivo efficacy studies be resolved?
- Bioavailability Factors : In vitro assays (e.g., hydroxyapatite adsorption) may overlook pharmacokinetic variables like renal excretion or protein binding. Use isotopic labeling (<sup>99m</sup>Tc complexes) to track in vivo distribution .
- Model Limitations : Cell-based assays (e.g., RAW 264.7 osteoclasts) lack the bone microenvironment. Combine with ex vivo bone slice resorption assays for translational relevance .
Q. What methodologies address discrepancies in reported IC50 values for Incadronate’s inhibition of osteoclast activity?
- Standardized Assays : Use TRAP (tartrate-resistant acid phosphatase) activity assays with RANKL-induced osteoclasts. Variability arises from differences in cell differentiation protocols .
- Data Normalization : Express IC50 relative to intracellular ATP levels (via luciferase assays) to control for cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
